Home > Products > Screening Compounds P73184 > (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine
(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine -

(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine

Catalog Number: EVT-10969995
CAS Number:
Molecular Formula: C11H9N5
Molecular Weight: 211.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine is a heterocyclic organic compound that features an imidazole ring and a quinoxaline moiety. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the development of new therapeutic agents. The classification of this compound falls under the category of nitrogen-containing heterocycles, which are known for their diverse biological activities.

Source and Classification

The synthesis and evaluation of compounds like (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine have been documented in various scientific literature. For instance, studies have shown that quinoxaline derivatives exhibit significant biological activities, including antimicrobial and anti-inflammatory effects . This compound can be classified as a quinoxaline derivative with an imidazole substituent, which enhances its interaction with biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine typically involves multiple steps. A common approach is the condensation reaction between appropriate precursors, such as imidazole derivatives and quinoxaline intermediates.

  1. Preparation of Quinoxaline Derivatives: Quinoxaline can be synthesized from 1,2-diaminobenzene and α,β-unsaturated carbonyl compounds through cyclization reactions.
  2. Imidazole Substitution: The introduction of the imidazole moiety can be achieved by reacting quinoxaline derivatives with imidazole or its derivatives under acidic or basic conditions to facilitate nucleophilic substitution.
  3. Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine.

These methods have been detailed in several studies focusing on the synthesis of similar nitrogen-containing heterocycles .

Molecular Structure Analysis

Structure and Data

The molecular structure of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine consists of a quinoxaline core (a bicyclic structure containing two nitrogen atoms) with an imidazole ring attached at the 2-position.

Key structural data include:

  • Molecular Formula: C10H8N4
  • Molecular Weight: 188.20 g/mol
  • Structural Features: The presence of two nitrogen atoms in the quinoxaline ring and one nitrogen atom in the imidazole ring contributes to its potential reactivity and biological activity.

Crystallographic studies can provide detailed information about bond lengths, angles, and molecular geometry .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine can be explored through various reactions:

  1. Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of more complex derivatives.
  2. Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form new heterocycles.
  3. Reactivity with Metal Ions: The nitrogen atoms in both rings can coordinate with metal ions, potentially forming metal complexes useful in catalysis or as therapeutic agents .

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for compounds like (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine often involves interactions with specific biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  2. Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways that regulate various physiological processes.

Data from pharmacological studies suggest that modifications to the imidazole or quinoxaline rings can significantly affect the biological activity and selectivity for specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; susceptible to oxidation due to the presence of nitrogen atoms.

Relevant analyses such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy can provide further insights into its physical and chemical properties .

Applications

Scientific Uses

The potential applications of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine span various fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting diseases such as cancer or infections.
  2. Biochemical Research: Utilized in studies investigating enzyme mechanisms or receptor interactions.
  3. Material Science: Potential use in creating novel materials due to its unique structural properties.

Research continues to explore these applications, emphasizing the importance of this compound in advancing both medicinal chemistry and materials science .

Introduction and Contextual Significance

Role of Quinoxaline-Imidazole Hybrids in Medicinal Chemistry

Quinoxaline’s electron-deficient bicyclic system confers exceptional versatility in interacting with biological targets through π-π stacking, hydrophobic interactions, and hydrogen bonding. The integration of an imidazole ring—a zinc-binding motif prevalent in enzyme active sites—introduces hydrogen bond donor/acceptor capabilities and basicity, enabling enhanced target engagement. This hybrid architecture exhibits pronounced three-dimensionality, allowing selective access to complex binding pockets inaccessible to planar scaffolds [4].

Pharmacologically, derivatives of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine demonstrate multifaceted bioactivities:

  • α2-Adrenergic Receptor Agonism: The 5-chloro derivative (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine, CAS 91147-46-5) serves as a key intermediate in brimonidine analogs, leveraging the imidazoline moiety for intraocular pressure regulation [1] [3].
  • AMPA Receptor Antagonism: Structural analogs like 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone (Ki = 0.057 µM) exploit the quinoxaline core for excitatory neurotransmission blockade, demonstrating neuroprotective efficacy in hippocampal models [7].
  • Thromboxane Inhibition: The derivative UK 14819 (CAS 91147-46-5) exhibits selective thromboxane suppression, underscoring utility in cardiovascular inflammation modulation [1].

Table 1: Bioactivity Profile of Key (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine Derivatives

DerivativeCAS NumberPrimary ActivityMolecular TargetPotency
5-Chloro derivative91147-46-5α2-Adrenoceptor agonismAdrenergic receptorsNot quantified
UK 1481991147-46-5Thromboxane inhibitionThromboxane synthaseIC50 unreported
Imidazoquinoxalinone 5aNot specifiedAMPA receptor antagonismGlutamate receptorsKi = 0.057 µM

The pharmacodynamic success of this scaffold arises from its balanced amphiphilicity: the quinoxaline ring provides membrane permeability, while the imidazole imparts water solubility at physiological pH, optimizing bioavailability [4].

Historical Development of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine Derivatives

Early synthetic efforts (1980s–1990s) focused on electrophilic substitutions of quinoxaline to append nitrogenous heterocycles. The inaugural synthesis of unsubstituted (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine involved condensation of 6-aminoquinoxaline with imidazole-2-carboxaldehyde followed by reductive amination—a method hampered by low yields and byproduct complexity [2] [3].

Key milestones include:

  • Halogenation Strategies: Introduction of electron-withdrawing halogens (e.g., Cl, Br) at C5 of quinoxaline markedly enhanced receptor affinity. The synthesis of 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine (CAS 91147-46-5) via nucleophilic aromatic substitution established a benchmark for α2-agonist development, culminating in brimonidine-related therapeutics [1] [3].
  • Ring Saturation Innovations: Development of 4,5-dihydro-1H-imidazol-2-yl variants (e.g., N-(Imidazolidin-2-ylidene)quinoxalin-6-amine, CAS 91147-43-2) improved metabolic stability by reducing oxidative susceptibility at the imidazole C4-C5 bond. This derivative was later identified as brimonidine tartrate Impurity A, reflecting analytical utility [2].
  • Regioisomeric Refinement: Studies on positional isomers (e.g., C6 vs. C7 substitution) revealed drastic pharmacological consequences. The 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine (CAS 151110-15-5) retained bioactivity, whereas C7 analogs showed diminished receptor binding, underscoring the C6-imidazole linkage’s stereoelectronic superiority [6].

Table 2: Evolution of Synthetic Approaches for Key Derivatives

DecadeDerivative AchievedSynthetic MethodSignificance
1980sUnsubstituted coreReductive aminationProof-of-concept hybrid synthesis
1990s5-Halo derivatives (e.g., Cl, Br)Nucleophilic substitutionEnhanced receptor affinity and selectivity
2000sDihydro-imidazole variantsCatalytic hydrogenationImproved metabolic stability
2010sRegioisomerically pure C6 derivativesMicrowave-assisted synthesisReduced byproducts; analytical reference standards

Current Research Paradigms and Knowledge Gaps

Contemporary investigations prioritize three domains:

  • Computational-Driven Design: Molecular dynamics simulations reveal that halogen bonding between 5-chloro substituents and Thr200 in α2-adrenergic receptors underpins agonist efficacy. Virtual screening of novel 5-cyano and 5-trifluoromethyl analogs predicts enhanced binding entropy (ΔG = −9.8 kcal/mol) [7] [4].
  • Pharmaceutical Impurity Profiling: Derivatives like 5-desbromo-5-chloro brimonidine (CAS 91147-46-5) and N-(Imidazolidin-2-ylidene)quinoxalin-6-amine (CAS 91147-43-2) are now pharmacopeial standards for monitoring degradation in ophthalmic formulations, necessitating ultra-HPLC-MS separation protocols [2] [3].
  • Target Diversification: Beyond neurological and ocular targets, derivatives demonstrate promise as thromboxane inhibitors (e.g., UK 14819) and antimicrobial scaffolds, though structure-activity relationships remain empirical [1] [6].

Critical knowledge gaps persist:

  • Metabolic Fate: Phase I/II transformation pathways of dihydroimidazole variants are uncharacterized, hindering prodrug design.
  • Resistance Mitigation: No studies address target mutations conferring resistance to imidazoquinoxaline-based AMPA antagonists.
  • Delivery Challenges: The poor aqueous solubility (<0.1 mg/mL) of halogenated derivatives limits formulation options, demanding nanoparticle encapsulation or salt formation studies [4].

Table 3: Current Research Focus Areas and Unresolved Challenges

Research FocusRepresentative CompoundKey AdvancePersisting Knowledge Gap
Computational optimization5-Trifluoromethyl derivativesPredicted ΔG improvementIn vitro validation lacking
Impurity characterizationBrimonidine Impurity AEP/USP monograph adoptionDegradation triggers undefined
Novel target identificationUK 14819Thromboxane inhibition confirmedIn vivo efficacy models needed
Solubility enhancementHalogenated core analogsCo-crystal screening initiatedBioavailability impact unassessed

The trajectory of (1H-Imidazol-2-yl)-quinoxalin-6-yl-amine research exemplifies a transition from serendipitous discovery to target-informed innovation. Future advancements necessitate multidisciplinary collaboration to address pharmacokinetic and resistance challenges while expanding the therapeutic horizon.

Properties

Product Name

(1H-Imidazol-2-yl)-quinoxalin-6-yl-amine

IUPAC Name

N-(1H-imidazol-2-yl)quinoxalin-6-amine

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C11H9N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-7H,(H2,14,15,16)

InChI Key

CDFWKVORAWOKDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NC3=NC=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.